molecular formula C24H19BrCl2N2O5 B11559293 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

Cat. No.: B11559293
M. Wt: 566.2 g/mol
InChI Key: APPCQNCWMXRPJB-XODNFHPESA-N
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Description

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that features a combination of phenoxy, amido, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps. One common route includes the following steps:

    Formation of the amido group: This involves reacting 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the amido intermediate.

    Imination: The amido intermediate is then reacted with a suitable aldehyde or ketone to form the imino group.

    Esterification: The imino intermediate is then esterified with 4-bromobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines and alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include primary and secondary amines.

    Substitution: Products depend on the substituent introduced, such as ethers or thioethers.

Scientific Research Applications

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with similar phenoxy structure.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but additional chlorine atoms.

    Mecoprop (MCPP): A phenoxy herbicide with a similar mode of action.

Uniqueness

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19BrCl2N2O5

Molecular Weight

566.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C24H19BrCl2N2O5/c1-2-32-22-11-15(3-9-21(22)34-24(31)16-4-6-17(25)7-5-16)13-28-29-23(30)14-33-20-10-8-18(26)12-19(20)27/h3-13H,2,14H2,1H3,(H,29,30)/b28-13+

InChI Key

APPCQNCWMXRPJB-XODNFHPESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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